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Tricalcium dinitride -

Tricalcium dinitride

Catalog Number: EVT-13533956
CAS Number:
Molecular Formula: Ca3N2
Molecular Weight: 148.25 g/mol
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Product Introduction

Synthesis Analysis

Methods

Tricalcium dinitride can be synthesized through several methods:

  1. Direct Reaction: The most common method involves the direct reaction of calcium with nitrogen gas at temperatures around 450°C:
    3Ca+N2Ca3N23\text{Ca}+\text{N}_2\rightarrow \text{Ca}_3\text{N}_2
    This process may yield different colors of the compound depending on the temperature: black at 350°C, milky white between 350°C and 1150°C, and golden yellow above 1150°C .
  2. Industrial Production: In industrial settings, calcium nitride is produced by heating metallic calcium in a nitrogen atmosphere. This method typically takes 3 to 4 hours to complete and ensures high purity of the product .
  3. Spraying Molten Zinc-Calcium Alloy: Another innovative method involves spraying a molten zinc-calcium alloy into a high-temperature nitrogen reactor, allowing for efficient production while recycling evaporated zinc .

Technical Details

The synthesis requires careful control of temperature and atmospheric conditions to achieve desired properties and purity levels. The reactions are often conducted in controlled environments to prevent contamination from moisture or other gases.

Molecular Structure Analysis

Structure

Tricalcium dinitride adopts an anti-bixbyite structure similar to that of manganese(III) oxide, where calcium ions occupy tetrahedral sites and nitride ions occupy octahedral sites. The crystal structure is cubic, contributing to its stability and reactivity .

Data

  • Molar Mass: Approximately 148.247 g/mol
  • Density: About 2670 kg/m³
  • Melting Point: 1195°C
  • CAS Number: 12013-82-0
Chemical Reactions Analysis

Tricalcium dinitride is known for its reactivity with various substances:

  1. Hydrolysis: It reacts with water to produce calcium hydroxide and ammonia:
    Ca3N2+6H2O3Ca OH 2+2NH3\text{Ca}_3\text{N}_2+6\text{H}_2\text{O}\rightarrow 3\text{Ca OH }_2+2\text{NH}_3
  2. Oxidation: Exposure to air leads to the formation of calcium oxide and nitrogen gas.
  3. Reduction: At elevated temperatures (above 350°C), tricalcium dinitride can absorb hydrogen, resulting in the formation of calcium hydride and calcium amide:
    Ca3N2+6H23CaH2+2NH3\text{Ca}_3\text{N}_2+6\text{H}_2\rightarrow 3\text{CaH}_2+2\text{NH}_3

These reactions illustrate the compound's versatility and potential applications in various chemical processes .

Mechanism of Action

The mechanism by which tricalcium dinitride acts in chemical reactions typically involves the transfer of nitride ions or the formation of intermediate compounds during hydrolysis or reduction processes. The nitride ions are known for their strong basicity, which facilitates their reactivity in forming other compounds such as ammonia or metal hydrides.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Red-brown (varies with synthesis conditions)
  • Appearance: Crystalline solid
  • Density: Approximately 2670 kg/m³
  • Melting Point: 1195°C

Chemical Properties

Tricalcium dinitride exhibits high reactivity, particularly with water and hydrogen, leading to significant changes in its chemical structure during reactions. It is also known for its ionic nature, contributing to its solubility characteristics when interacting with other chemicals .

Applications

Tricalcium dinitride has several scientific applications:

  1. Nitride Ion Source: It serves as a source of reactive nitride ions in various chemical syntheses.
  2. Material Science: Its properties make it suitable for use in advanced materials that require high thermal stability.
  3. Agricultural Chemistry: The compound can be utilized in fertilizers due to its nitrogen content, enhancing soil nutrient profiles.
Synthesis Methodologies and Mechanistic Pathways

Comparative Analysis of Solid-State vs. Gas-Phase Synthesis Techniques

The conventional routes to Ca₃N₂ production primarily involve direct nitridation and gas-phase reactions, each governed by distinct mechanisms and efficiency parameters.

  • Solid-State Synthesis (Direct Nitridation):This method relies on the exothermic reaction between calcium metal and nitrogen gas:3Ca(s) + N₂(g) → Ca₃N₂(s), ΔH = −690 kJ/mol [3].The process initiates with N₂ adsorption onto the Ca metal surface, followed by dissociation into atomic nitrogen and diffusion into the lattice. Reaction efficiency is highly sensitive to temperature, particle size, and nitrogen partial pressure. Below 800°C, the formation of a passivating nitride layer drastically reduces diffusion rates, necessitating temperatures exceeding 1000°C for completion. The resulting product often exhibits sintering and inhomogeneity, requiring post-synthesis milling.

  • Gas-Phase Synthesis (Vapor Deposition):Advanced techniques like chemical vapor deposition (CVD) or spray nitridation circumvent solid diffusion limitations. In spray nitridation, molten calcium droplets are injected into a high-temperature (1100–1300°C) nitrogen stream, maximizing the gas-solid interface. The droplet size (typically 50–200 μm) critically determines reaction kinetics, as smaller droplets facilitate faster N₂ permeation and complete conversion within seconds. This method yields submicron Ca₃N₂ powders with narrow size distribution but demands precise control over gas flow dynamics and temperature gradients to prevent oxide contamination.

Table 1: Comparative Analysis of Solid-State vs. Gas-Phase Synthesis for Ca₃N₂

ParameterSolid-State NitridationGas-Phase Spray Nitridation
Temperature Range (°C)1000–12001100–1300
Reaction TimeHoursSeconds-minutes
Particle MorphologyAgglomerated crystalsSpherical submicron powders
Key LimitationPassivation layer formationOxide contamination risk
ScalabilityModerate (batch process)High (continuous flow)

Electrochemical Synthesis: Role of Zinc-Calcium Alloy Electrolysis in Scalable Production

Electrochemical methods leverage molten salt electrolysis to bypass the limitations of direct N₂ fixation, offering a continuous and energy-efficient route. The process involves two integrated steps: alloy formation and reactive nitridation:

  • Alloy Production via Electrolysis:Calcium ions are reduced at a molten zinc cathode within a calcium chloride (CaCl₂) electrolyte:Cathode: Ca²⁺ + 2e⁻ → Ca (dissolved in Zn) → Ca-Zn alloyAnode: 2Cl⁻ → Cl₂ + 2e⁻ [1] [2].The Zn-Ca alloy (typically 15–30 wt% Ca) forms due to zinc’s low melting point (419°C) and high calcium solubility, enabling electrolysis at 500–600°C—significantly lower than direct calcium reduction temperatures (~850°C).

  • Reactive Nitridation:The molten alloy is atomized into droplets (100–500 μm) and sprayed into a nitrogen-filled reactor at 1000°C. Calcium reacts exothermically with N₂, forming Ca₃N₂, while zinc evaporates (boiling point: 907°C) and is recovered via condensation on cooled reactor walls:3[Ca-Zn] + N₂ → Ca₃N₂ + 3Zn(g) [1].The zinc is recycled, minimizing waste. Crucially, the alloy’s lower melting point reduces energy input, and the absence of oxide intermediates ensures high-purity Ca₃N₂.

Table 2: Electrochemical Synthesis Parameters for High-Purity Ca₃N₂

Process StageKey ParametersOptimal Conditions
ElectrolysisElectrolyte compositionCaCl₂-ZnCl₂ (eutectic)
Current density0.5–1.0 A/cm²
Cathode temperature500–600°C
Spray NitridationDroplet size100–300 μm
Reactor temperature1000–1100°C
N₂ flow rate2–5 L/min
Zinc RecoveryCondenser temperature400–500°C

Reaction Kinetics and Thermodynamics in High-Temperature Nitrogen Stream Environments

The formation of Ca₃N₂ is governed by gas-solid reaction kinetics and thermodynamic equilibria, particularly under high-temperature N₂ flow.

  • Thermodynamic Drivers:Calcium nitridation is highly exothermic (ΔG°₁₂₀₀K = −580 kJ/mol), favoring product formation. However, competing reactions—such as oxide formation (2Ca + ½O₂ → CaO, ΔG° = −1200 kJ/mol)—can dominate if trace oxygen exists. Thermodynamic calculations confirm that N₂ partial pressures >0.8 atm are essential to suppress calcium vaporization above 1100°C [3] [5].

  • Kinetic Mechanisms:The reaction progresses via a shrinking core model:

  • N₂ diffusion through a gas-film boundary layer.
  • N₂ chemisorption and dissociation at the Ca surface.
  • Lattice diffusion of N atoms and Ca₃N₂ nucleation.Step (2) is rate-limiting due to the high activation energy (Eₐ ≈ 150–200 kJ/mol) for N≡N bond cleavage. Studies show the reaction follows first-order kinetics with respect to N₂ pressure and parabolic rate law for diffusion control:1 − (1 − X)^{1/3} = kₚt,where X is conversion fraction and kₚ is the rate constant [7]. Elevated temperatures (>1100°C) drastically reduce diffusion barriers, while turbulent N₂ flow minimizes boundary layer resistance.
  • Chemical Looping Implications:In H₂-CLAS processes, Ca₃N₂ hydrogenation releases NH₃ and regenerates Ca or CaH₂:Ca₃N₂ + 6H₂ → 3Ca + 2NH₃ (ΔH = +217 kJ/mol) [5].This endothermic step requires temperatures >400°C to overcome kinetic barriers but must remain below 600°C to prevent Ca sintering. Such trade-offs highlight the need for precise thermal management in cyclic systems.

Mechanochemical Synthesis: Advances in Solvent-Free Nitridation Protocols

Mechanochemistry exploits high-energy milling to induce solid-state reactions without solvents, offering a sustainable alternative for Ca₃N₂ synthesis.

  • Equipment and Mechanisms:Planetary ball mills and high-speed vibration mills (HSVM) impart mechanical energy via impact and shear forces. Calcium metal and sodium azide (NaN₃) are commonly co-milled, where NaN₃ decomposes to release reactive nitrogen:3Ca + 2NaN₃ → Ca₃N₂ + 2Na + 2N₂ (ΔG < 0).The impact energy (5–20 mJ/hit) fractures Ca particles, generating fresh surfaces and lattice defects that lower the activation barrier for nitridation. Milling temperature remains below 100°C, avoiding thermal decomposition pathways.

  • Process Enhancements:

  • Liquid-Assisted Grinding (LAG): Adding catalytic solvents (e.g., ethers, <5 vol%) enhances mass transfer without dissolving reactants.
  • Reactive Milling Aids: NaCl or Al₂O₃ milling media prevent agglomeration and act as heat sinks.
  • Multi-Step Protocols: Initial milling activates Ca, followed by annealing under N₂ at 600–700°C to complete nitridation, yielding nanocrystalline Ca₃N₂ (particle size: 20–100 nm) with high surface area (>50 m²/g) [6].

Table 3: Mechanochemical Protocols for Solvent-Free Ca₃N₂ Synthesis

Milling SystemReagentsConditionsProduct Characteristics
Planetary Ball MillCa + NaN₃500 rpm, 2 h, Ar atmosphereCa₃N₂ + Na (requiring leaching)
HSVMCa + N₂ gas20 Hz, 10 h, 5 bar N₂Phase-pure α-Ca₃N₂
LAG-AssistedCa + NaN₃ + Et₂O400 rpm, 1 h, 3 μL/mg additiveNanocrystalline (30 nm)

Properties

Product Name

Tricalcium dinitride

IUPAC Name

calcium;azanidylidenecalcium

Molecular Formula

Ca3N2

Molecular Weight

148.25 g/mol

InChI

InChI=1S/3Ca.2N/q;;+2;2*-1

InChI Key

XCNGEWCFFFJZJT-UHFFFAOYSA-N

Canonical SMILES

[N-]=[Ca].[N-]=[Ca].[Ca+2]

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